2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Description
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS: 877041-43-5; molecular formula: C₇H₁₁N₃; molecular weight: 137.18 g/mol) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole scaffold with a methyl group at position 2 and an amine group at position 2. It is frequently utilized as a building block for synthesizing complex molecules, such as bromodomain inhibitors and kinase modulators .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGAHBJEYYFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585368 | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885529-68-0, 877041-43-5 | |
| Record name | 2,4,5,6-Tetrahydro-2-methyl-3-cyclopentapyrazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885529-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine hydrate, followed by methylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Influence :
- Amine vs. Hydroxyl : The amine group in 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine facilitates stronger interactions with biological targets (e.g., enzymes, receptors) compared to the hydroxyl analogue, which is more polar but less reactive in nucleophilic substitutions .
- Alkyl vs. Aromatic Groups : Ethyl and phenyl derivatives exhibit increased lipophilicity, enhancing membrane permeability in drug design. For example, the 3-chloro-4-methylphenyl variant shows improved binding to hydrophobic enzyme pockets .
Key Findings:
- The parent amine compound exhibits moderate enzyme inhibition, while bulkier derivatives (e.g., ethyl or aryl-substituted) show enhanced activity due to improved target affinity and pharmacokinetic properties .
- The chloro-methylphenyl analogue demonstrates superior cytotoxicity, attributed to its ability to intercalate DNA and disrupt replication .
Comparative Reactivity:
Biological Activity
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, identified by the CAS number 877041-43-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C7H11N3, with a molecular weight of 137.18 g/mol. The compound features a unique bicyclic structure that may contribute to its biological activities.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 877041-43-5 |
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.18 g/mol |
| Purity | 95% |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, derivatives similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- Compound Efficacy : A series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone's 76% at 1 µM .
Antimicrobial Activity
The compound's structural similarity to other pyrazole derivatives suggests potential antimicrobial properties. In vitro studies have shown that certain pyrazoles can inhibit bacterial growth effectively:
- Testing Results : Compounds were tested against strains like E. coli and Bacillus subtilis, with notable efficacy observed at concentrations around 40 µg/mL .
Neuroprotective Effects
Neuroprotective properties have also been attributed to pyrazole derivatives. Some studies have highlighted the ability of these compounds to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases:
- MAO Inhibition : Certain synthesized pyrazole derivatives exhibited high activity against both MAO-A and MAO-B isoforms, indicating potential therapeutic applications in neuroprotection .
Synthesis and Evaluation
Several studies have focused on synthesizing novel pyrazole derivatives and evaluating their biological activities:
- Selvam et al. (2014) synthesized a series of 1-thiocarbamoyl substituted phenyl-pyrazoles that showed promising anti-inflammatory and analgesic activities comparable to standard drugs like indomethacin .
- Burguete et al. (2020) reported on the synthesis of diphenyl-pyrazole derivatives tested for anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing significant inhibition rates .
Pharmacological Profiles
The pharmacological profiles of various pyrazole derivatives have been extensively documented:
| Activity Type | Example Compound | Inhibition (%) |
|---|---|---|
| Anti-inflammatory | Pyrazole Derivative A | Up to 85% TNF-α |
| Antimicrobial | Pyrazole Derivative B | Effective at 40 µg/mL |
| MAO-B Inhibition | Pyrazole Derivative C | High activity observed |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions involving cyclopentane-1,3-dione derivatives and pyrazole-4-carboxaldehyde. For example, equimolar quantities of 3-methyl-1H-pyrazol-5-amine and cyclopentane-1,3-dione in 2-propanol under reflux yield tricyclic pyrazole derivatives . Optimization includes adjusting solvent polarity (e.g., DMSO or ethanol), temperature (80–100°C), and catalyst use (e.g., copper bromide) to improve yields .
- Data Example : A reported synthesis achieved a 17.9% yield using cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR (300 MHz, MeOD-d4) reveals characteristic peaks at δ 7.46 (s, 1H, aromatic), 3.85 (s, 3H, OCH3), and 2.73 (s, 3H, CH3) . HRMS confirms the molecular ion peak at m/z 444.42 ([M+H]⁺) .
- Challenges : Impurities from incomplete cyclization require HPLC purification (e.g., C18 column, acetonitrile/water gradient) .
Q. What bioanalytical methods are used to quantify the compound in biological matrices?
- Methodology : Plasma and brain extracts from preclinical models (mice, rats, NHPs) are analyzed via LC-MS/MS. Calibration standards (1–1000 ng/mL) are prepared by spiking DMSO stock solutions into untreated plasma or brain homogenate (1% final DMSO) .
- Key Parameters :
| Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) |
|---|---|---|---|
| Plasma | 1.0 | 85–115 | ≤15 |
| Brain | 2.5 | 80–120 | ≤20 |
Q. What safety precautions are required when handling this compound?
- Handling : Use PPE (gloves, goggles) due to potential irritancy (95% purity). Store in airtight containers at –20°C, avoiding light and moisture .
- Waste Disposal : Segregate organic waste and consult certified hazardous waste disposal services .
Advanced Research Questions
Q. How does structural modification of the pyrazole ring influence binding to bromodomain proteins, and what SAR insights exist?
- Methodology : The compound serves as a precursor in BET bromodomain inhibitors. Structure-activity relationship (SAR) studies show that substituting the pyrazole’s 3-amino group with bulky moieties (e.g., trifluoroacetate) enhances binding affinity to BRD4. Competitive fluorescence anisotropy assays (IC50 values) and X-ray crystallography validate interactions .
- Data Contradiction : While methyl groups improve solubility, larger substituents (e.g., isopropyl) may sterically hinder binding, requiring balance in design .
Q. What strategies resolve discrepancies in pharmacokinetic (PK) data between plasma and brain exposure levels?
- Methodology : Interspecies variability in blood-brain barrier (BBB) penetration is addressed by comparing AUCbrain/AUCplasma ratios in mice (0.5–1.2) vs. NHPs (0.1–0.3). Mechanistic studies using in vitro BBB models (e.g., MDCK-MDR1 cells) assess passive diffusion vs. efflux transporter (P-gp) involvement .
- Troubleshooting : Low brain exposure may require prodrug strategies or co-administration with P-gp inhibitors .
Q. How can synthetic byproducts or diastereomers be minimized during large-scale synthesis?
- Methodology : Impurities arise from incomplete ring closure or racemization. Process optimization includes:
- Temperature Control : Lower reaction temperatures (≤40°C) reduce side reactions.
- Catalyst Screening : Palladium or nickel catalysts improve stereoselectivity .
- Crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomeric purification .
Q. What role does the compound play in metal-organic framework (MOF) synthesis, and how do spin-state transitions impact material properties?
- Methodology : The cyclopenta-pyrazole scaffold coordinates with Fe(II) in MOFs, influencing spin-crossover behavior. High-pressure powder XRD reveals that Fe–N bond strength and ligand field distortion govern mechanical stability. For example, Fe(cta)₂ (cta = tetrahydrocyclopenta-triazolate) shows a bulk modulus (B) of 12–15 GPa, comparable to Fe(ta)₂, despite differences in void fraction .
- Advanced Analysis : Mössbauer spectroscopy and magnetic susceptibility measurements quantify high-spin/low-spin transitions under pressure .
Data Contradiction Analysis
Q. Why do reported yields for the compound’s synthesis vary widely (10–50%), and how can reproducibility be improved?
- Root Cause : Variations stem from solvent purity, catalyst lot variability, and reaction scaling effects. For instance, DMSO hygroscopicity may introduce water, quenching reactive intermediates .
- Resolution : Standardize anhydrous conditions (molecular sieves), use fresh catalyst batches, and validate scalability via DoE (Design of Experiments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
